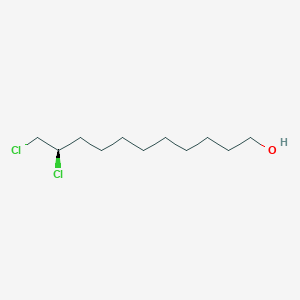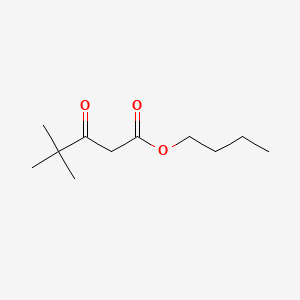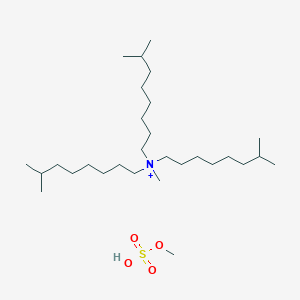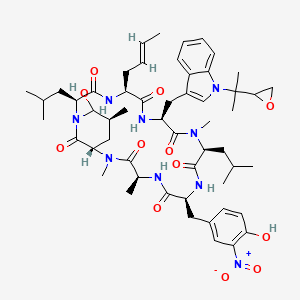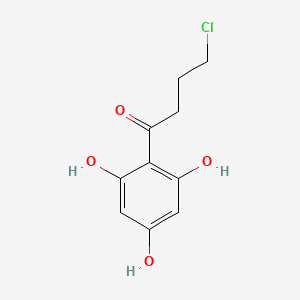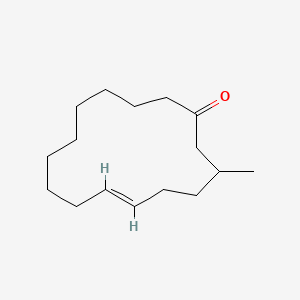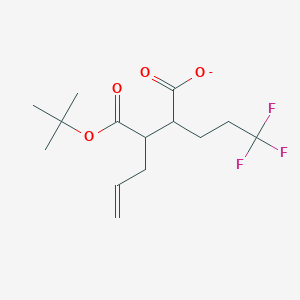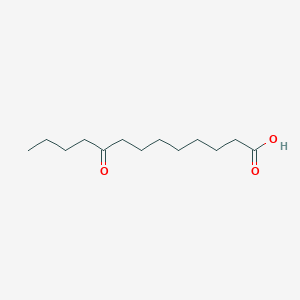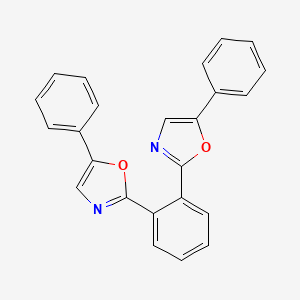
2,2'-(Phenylene)bis(5-phenyloxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(Phenylene)bis(5-phenyloxazole) is an organic compound characterized by its unique structure, consisting of two phenyloxazole rings connected by a phenylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-(Phenylene)bis(5-phenyloxazole) typically involves the reaction of phenyloxazole with a phenylene derivative under specific conditions. One common method is the condensation reaction between phenyloxazole and a phenylene dihalide in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2'-(Phenylene)bis(5-phenyloxazole) may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2'-(Phenylene)bis(5-phenyloxazole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically performed under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2,2'-(Phenylene)bis(5-phenyloxazole). These products can have different chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
2,2'-(Phenylene)bis(5-phenyloxazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2'-(Phenylene)bis(5-phenyloxazole) is employed as a fluorescent probe for imaging and studying biological processes. Its fluorescence properties make it useful for tracking cellular components and monitoring biochemical reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, 2,2'-(Phenylene)bis(5-phenyloxazole) is used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and unique properties contribute to the development of high-performance materials.
Mécanisme D'action
The mechanism by which 2,2'-(Phenylene)bis(5-phenyloxazole) exerts its effects depends on its specific application. For example, in fluorescent imaging, the compound's fluorescence is triggered by its interaction with specific biological targets, such as proteins or nucleic acids. The fluorescence emission provides valuable information about the location and behavior of these targets within biological systems.
Molecular Targets and Pathways Involved: The molecular targets of 2,2'-(Phenylene)bis(5-phenyloxazole) can vary depending on its application. In drug development, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The pathways involved in these interactions are typically studied using biochemical and pharmacological techniques.
Comparaison Avec Des Composés Similaires
2,2'-(Phenylene)bis(5-phenyloxazole) is similar to other compounds with phenyloxazole and phenylene groups. Some of these similar compounds include:
2,2'-(1,4-Phenylene)bis(5-phenyloxazole): This compound has a similar structure but with a different phenylene linkage.
2,2'-(1,3-Phenylene)bis(5-phenyloxazole): This compound features a different phenylene linkage, resulting in distinct chemical properties.
2,2'-(2,6-Phenylene)bis(5-phenyloxazole): This compound has a different substitution pattern on the phenylene group, leading to unique reactivity and applications.
These compounds share similarities in their core structure but differ in their substitution patterns and linkage positions, which can influence their chemical behavior and applications.
Propriétés
Numéro CAS |
29863-19-2 |
|---|---|
Formule moléculaire |
C24H16N2O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5-phenyl-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-9-17(10-4-1)21-15-25-23(27-21)19-13-7-8-14-20(19)24-26-16-22(28-24)18-11-5-2-6-12-18/h1-16H |
Clé InChI |
GGBOVJMCGIHGCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=NC=C(O4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


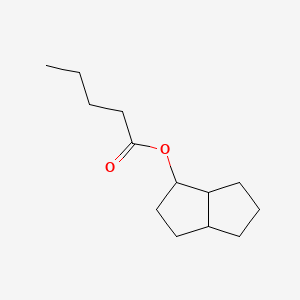
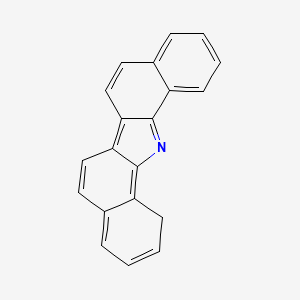
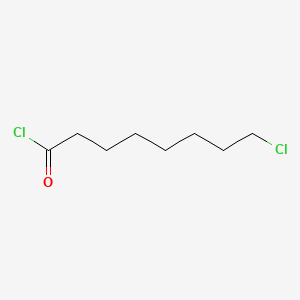
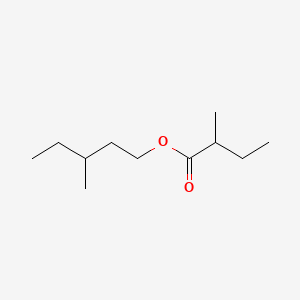
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
